cinnamyl isovalerate chemical properties
cinnamyl isovalerate chemical properties
An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of cinnamyl isovalerate, a widely used fragrance and flavor ingredient.[1] The document details its synthesis, spectroscopic profile, and safety information, presenting quantitative data in structured tables and outlining relevant experimental methodologies. Visual diagrams are included to illustrate its biosynthetic and synthetic pathways.
Chemical and Physical Properties
Cinnamyl isovalerate, also known as 3-phenyl-2-propenyl 3-methylbutanoate, is an ester recognized for its characteristic sweet, fruity, and floral aroma.[2][3] It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.[2][4]
Table 1: General Chemical Properties of Cinnamyl Isovalerate
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [2][3][5] |
| Molecular Weight | 218.29 g/mol | [3][5] |
| CAS Number | 140-27-2 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3][4][6] |
| Odor Profile | Spicy, fruity, floral, sweet | [3][5][7] |
Table 2: Physical Constants of Cinnamyl Isovalerate
| Property | Value | Conditions | Source(s) |
| Boiling Point | 312 - 315 °C | @ 760 mmHg | [3][6][7] |
| Density | 0.991 - 0.996 g/cm³ | @ 25 °C | [6][7][8] |
| Refractive Index | 1.5180 - 1.5240 | @ 20 °C | [3][6][7][8] |
| Flash Point | > 100 °C | Closed Cup | [4][6] |
| Vapor Pressure | 0.000260 mmHg | @ 25 °C (estimated) | [4][6] |
| Solubility | Insoluble in water; miscible in ethanol (B145695) and oils | [4][5] |
Synthesis of Cinnamyl Isovalerate
The primary method for the chemical synthesis of cinnamyl isovalerate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of cinnamyl alcohol with isovaleric acid.[9]
Biosynthesis of Precursors
The precursor, cinnamyl alcohol, is a natural product of the phenylpropanoid pathway in plants. This pathway converts phenylalanine into a variety of phenolic compounds.[9] Isovaleric acid is derived from the degradation of the amino acid leucine.[9]
Chemical Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of cinnamyl isovalerate via Fischer-Speier esterification.
Experimental Protocols
Synthesis of Cinnamyl Isovalerate (General Protocol)
This protocol is based on typical Fischer-Speier esterification procedures.
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and a slight excess of isovaleric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude cinnamyl isovalerate by vacuum distillation.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of volatile compounds like cinnamyl isovalerate.[9]
-
Sample Preparation: Dilute the cinnamyl isovalerate sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight of cinnamyl isovalerate and its expected fragments (e.g., m/z 40-300).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of cinnamyl isovalerate.[9]
-
Sample Preparation: Dissolve a small amount of the purified cinnamyl isovalerate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isovaleryl group.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the isovaleryl group.
Spectroscopic Data
The following table summarizes key spectroscopic data for cinnamyl isovalerate.
Table 3: Spectroscopic Data for Cinnamyl Isovalerate
| Technique | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 218. Key fragments can be observed. | [5] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the ester, C=C stretch of the vinyl group and aromatic ring. | [9] |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic, vinyl, methylene, and isovaleryl protons. | [9] |
| ¹³C NMR Spectroscopy | Resonances for carbonyl, aromatic, vinyl, and aliphatic carbons. | [9] |
Safety Information
Cinnamyl isovalerate is generally considered safe for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken.
Table 4: Safety and Regulatory Information
| Aspect | Information | Source(s) |
| GHS Classification | Does not meet GHS hazard criteria according to a large number of reports. | [5] |
| Toxicity | Oral LD50 (rat): >5 g/kg. | [10] |
| Handling Precautions | Wear protective gloves and eye/face protection. Avoid inhalation and contact with skin and eyes. | [4][10] |
| Regulatory Status | FEMA Number: 2302. Permitted for use as a synthetic flavoring substance. | [5][6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bio-derived production of cinnamyl alcohol via a three step biocatalytic cascade and metabolic engineering - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
